molecular formula C9H13N3O B1449431 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide CAS No. 1823353-08-7

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No. B1449431
M. Wt: 179.22 g/mol
InChI Key: NCJNUQVPDASAPN-UHFFFAOYSA-N
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Description

The compound “1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide” has been synthesized and structurally characterized by IR, H-1 NMR, C-13 NMR, H RMS and single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The compound “1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide” has a molecular weight of 180.21. It has a boiling point of 441.2±45.0 C at 760 mmHg .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Functionalization Reactions: The pyrazole-3-carboxamide structure is used in functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into corresponding pyrazole-3-carboxamide via reaction with diaminopyridine, showing its versatility in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Biological and Pharmacological Applications

  • Antitumor and Cytotoxicity Studies

    Pyrazole-3-carboxamide derivatives have been explored for their antitumor properties. One study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxicity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

  • Insecticidal Activities

    Novel pyrazole-3-carboxamide derivatives have shown significant insecticidal activities against various pests. One study highlighted the potential of these compounds as alternative insecticides for agricultural pest management (Wu et al., 2017).

  • Photosynthetic Electron Transport Inhibition

    Pyrazole derivatives, including pyrazole-3-carboxamides, have been identified as inhibitors of photosynthetic electron transport. This implies their potential application in herbicide development (Vicentini et al., 2005).

  • Nematocidal Evaluation

    Research on fluorine-containing pyrazole carboxamides revealed that while they exhibit weak fungicidal activity, some compounds demonstrate significant nematocidal activity against Meloidogyne incognita, a type of nematode (Zhao et al., 2017).

  • Antibacterial Agents

    Tetrasubstituted pyrazole-3-carboxamides and pyrazole-3-carbonyl thioureides have shown pronounced antibacterial activities, suggesting their potential as new antibacterial drugs (Bildirici et al., 2018).

Material Science and Chemical Properties

  • Synthesis and Structural Studies: Pyrazole derivatives, including pyrazole-3-carboxamides, are subjects of synthesis and structural studies, focusing on their potential applications in material science and chemical engineering (Kumara et al., 2018).

properties

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9(13)8-6-4-2-1-3-5-7(6)11-12-8/h1-5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJNUQVPDASAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Xi-Le, Z Xiao-Mao, W Zan-Yong… - Chinese Journal of …, 2018 - hero.epa.gov
The title compound N-(pyridin-2-ylmcthyl)-l-phenyl-1, 4, 5, 6, 7, 8-hexahydrocyclohepta [c] pyrazole-3-carboxamide 5 (C21H22N4O, Mr= 346.42) has been synthesized and structurally …
Number of citations: 10 hero.epa.gov
B Jiang, X Jin, Y Dong, B Guo, L Cui… - Journal of agricultural …, 2020 - ACS Publications
Insect growth regulators (IGRs) can cause abnormal growth and development in insects, resulting in incomplete metamorphosis or even death of the larvae. Ecdysone receptor (EcR) …
Number of citations: 22 pubs.acs.org
X Deng, W Zheng, C Jin, L Bai - ACS omega, 2020 - ACS Publications
Fenclorim is a commercial herbicide safener with fungicidal activity used for chloroacetanilide herbicides, which might be suitable as a lead compound for screening novel fungicides. …
Number of citations: 16 pubs.acs.org
YG Qin, ZK Yang, J Fan, X Jiang, XL Yang, JL Chen - Crystals, 2020 - mdpi.com
The compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide (C 10 H 12 ClN 5 O 2 , M = 269.70) was synthesized and structurally confirmed by 1 H NMR, 13 C NMR, HRMS …
Number of citations: 4 www.mdpi.com
邓希乐, 周小毛, 王赞永, 芮昌辉, 杨新玲
Number of citations: 0

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